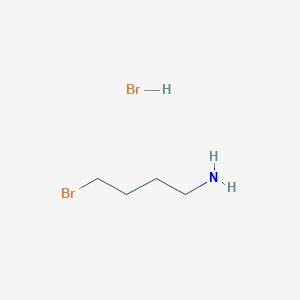

4-Bromobutan-1-amine hydrobromide

Description

Propriétés

IUPAC Name |

4-bromobutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCNXZSEAHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637597 | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-81-2 | |

| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24566-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation of Quaternary Ammonium Salts

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds with a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis of QAS is often achieved through the Menschutkin reaction, a process involving the alkylation of a tertiary amine with an alkyl halide. 4-Bromobutan-1-amine (B1267872) hydrobromide serves as a key precursor for the synthesis of bifunctional and bolaform QAS, where two quaternary ammonium centers are separated by a hydrocarbon chain.

The primary amine of 4-Bromobutan-1-amine can be protected to allow for the selective quaternization of the bromide. Subsequently, deprotection of the amine and further reaction can lead to the formation of diverse QAS structures. A common strategy involves the reaction of 4-Bromobutan-1-amine with a tertiary amine to form a mono-quaternary ammonium salt, which can then be dimerized or further functionalized.

For instance, the reaction of two equivalents of a tertiary amine, such as N,N,N',N'-tetramethyl-1,4-butanediamine, with one equivalent of a dibromoalkane can produce a bis-quaternary ammonium salt. While direct synthesis with 4-Bromobutan-1-amine hydrobromide is not explicitly detailed in readily available literature, the principles of the Menschutkin reaction support its feasibility in creating novel QAS with potential applications in materials science as organic structure-directing agents or as components in ionic liquids.

Table 1: Representative Tertiary Amines for Quaternary Ammonium Salt Synthesis

| Tertiary Amine | Resulting Quaternary Ammonium Moiety | Potential Application |

|---|---|---|

| Trimethylamine | (4-aminobutyl)trimethylammonium | Surfactant, Phase-transfer catalyst |

| N,N,N',N'-Tetramethyl-1,4-butanediamine | Bis-quaternary ammonium salt | Ionic liquid component, Crosslinking agent |

| Pyridine | 4-(1-pyridinio)butan-1-amine | Functional monomer |

Synthesis of Polymeric Materials

The dual functionality of 4-Bromobutan-1-amine (B1267872) hydrobromide allows for its incorporation into various polymer architectures, including poly(amidoamine)s (PAAs). PAAs are a class of biodegradable and biocompatible polymers with significant potential in drug delivery and gene therapy. Their synthesis often involves the Michael addition of a primary or secondary amine to a bis(acrylamide).

By utilizing 4-Bromobutan-1-amine as a comonomer in these polymerizations, it is possible to introduce pendant primary amine groups along the polymer backbone. These pendant amines can serve as reactive sites for further functionalization, such as grafting of polyethylene glycol (PEG) to improve biocompatibility, or the attachment of targeting ligands for specific cellular uptake.

The general synthetic approach involves the reaction of a bis(acrylamide), such as N,N'-methylenebis(acrylamide), with a mixture of a primary diamine and 4-Bromobutan-1-amine. The ratio of the two amines can be varied to control the density of pendant primary amine groups in the resulting polymer. This strategy allows for the creation of a library of functional PAAs with tunable properties for various biomedical applications.

Table 2: Components for Poly(amidoamine) Synthesis with Pendant Amines

| Monomer 1 | Monomer 2 | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| N,N'-methylenebis(acrylamide) | 4-Bromobutan-1-amine & Diamine | Pendant primary amine groups | Drug delivery, Gene therapy |

| Cystaminebis(acrylamide) | 4-Bromobutan-1-amine & Diamine | Bioreducible, Pendant primary amine groups | Stimuli-responsive drug release |

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. A prominent example is the host-guest chemistry between cyclodextrins (host) and adamantane derivatives (guest). The hydrophobic adamantane cage fits snugly within the hydrophobic cavity of the cyclodextrin, forming a stable inclusion complex. researchgate.netnih.govmdpi.comacs.orgnih.gov This interaction has been widely exploited in the construction of drug delivery systems, hydrogels, and biosensors.

4-Bromobutan-1-amine (B1267872) hydrobromide can be utilized to synthesize adamantane-functionalized guest molecules for such supramolecular systems. The synthesis would typically involve the acylation of the primary amine of 4-Bromobutan-1-amine with adamantane-1-carbonyl chloride. This reaction forms a stable amide linkage, resulting in a guest molecule with a terminal bromo group. This bromo group can then be used for further conjugation to other molecules or surfaces.

The resulting adamantyl-terminated guest molecule can then form a strong inclusion complex with a cyclodextrin host. This specific and reversible interaction allows for the controlled assembly and disassembly of supramolecular structures. For example, polymers bearing cyclodextrin units can be crosslinked by the addition of a bifunctional adamantane guest, forming a reversible hydrogel.

Table 3: Key Components for Adamantane-Cyclodextrin Supramolecular Assembly

| Component | Role in Assembly | Key Interaction | Resulting Structure |

|---|---|---|---|

| Adamantane-1-carbonyl chloride | Precursor for guest molecule | Covalent bond formation with amine | Adamantyl-functionalized guest |

| 4-Bromobutan-1-amine hydrobromide | Linker for guest molecule | Amide bond formation | Adamantyl-functionalized guest |

| β-Cyclodextrin | Host molecule | Host-guest inclusion | Supramolecular assembly |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromobutan-1-amine (B1267872) hydrobromide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 4-Bromobutan-1-amine hydrobromide, the proton signals are expected to appear at distinct chemical shifts, and their splitting patterns, governed by spin-spin coupling with neighboring protons, provide connectivity information. docbrown.info The integration of these signals corresponds to the ratio of protons in each unique environment (3:2:2:2). docbrown.info

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each of the four carbon atoms in the butyl chain. The chemical shifts of these carbons are influenced by the attached functional groups, with the carbons bonded to the bromine and nitrogen atoms appearing at characteristic downfield positions.

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| H₃C- | ~1.0 (triplet) |

| -CH₂-CH₂Br | ~1.9 (multiplet) |

| -CH₂-CH₂NH₃⁺ | ~2.1 (multiplet) |

| -CH₂Br | ~3.4 (triplet) |

| -CH₂NH₃⁺ | ~3.0 (triplet) |

| -NH₃⁺ | Broad singlet |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| C1 | ~40 |

| C2 | ~28 |

| C3 | ~30 |

| C4 | ~33 |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. nih.gov The exact mass can be measured with high precision, confirming the molecular formula C₄H₁₁Br₂N. chemsrc.com The presence of two bromine atoms is readily identified by the characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In the context of chemical reactions, MS is invaluable for monitoring the consumption of this compound and the formation of products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate and identify volatile components of a reaction mixture. nih.gov

| Mass Spectrometry Data | |

| Property | Value |

| Molecular Weight | 232.945 g/mol chemsrc.com |

| Exact Mass | 230.925812 chemsrc.com |

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used for these purposes. bldpharm.comambeed.com These methods separate components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the starting material, intermediates, and final products. This is crucial for optimizing reaction conditions and ensuring the quality of the synthesized compounds. The purity of commercially available this compound is often specified as 97% or higher. synthonix.comchemscene.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the ammonium (B1175870) (R-NH₃⁺) group. libretexts.org The broadening is due to hydrogen bonding.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl chain. libretexts.org

N-H bending: Bending vibrations for the amine group typically appear in the 1500-1650 cm⁻¹ region.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 550 and 750 cm⁻¹. docbrown.info

The absence of other significant functional group absorptions can confirm the identity and purity of the compound. docbrown.info

| Characteristic IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3300-3500 (broad) libretexts.org |

| C-H Stretch (Alkyl) | 2850-3000 libretexts.org |

| N-H Bend (Amine) | 1500-1650 |

| C-Br Stretch | 550-750 docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

Advanced Spectroscopic Techniques for Mechanistic Studies

The investigation of reaction mechanisms involving this compound can be facilitated by advanced spectroscopic techniques. For instance, time-resolved spectroscopy can be employed to detect and characterize transient intermediates. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide more detailed information about the connectivity and spatial relationships between atoms in more complex reaction products derived from this compound. These advanced methods are crucial for gaining a deeper understanding of the reaction pathways and for the rational design of new synthetic methodologies.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction.

For 4-Bromobutan-1-amine (B1267872) hydrobromide, DFT studies could provide a fundamental understanding of its synthesis and potential degradation pathways. One key reaction of interest is the intramolecular cyclization of the free amine form, 4-bromobutan-1-amine, to form pyrrolidine (B122466). This reaction is a classic example of an intramolecular nucleophilic substitution, where the amine group acts as a nucleophile and the bromine atom is the leaving group.

A DFT study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (4-bromobutan-1-amine), the transition state, and the product (pyrrolidine) would be optimized to find the lowest energy conformations.

Transition State Search: Locating the transition state for the cyclization reaction is crucial. This is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as the C-N bond is forming and the C-Br bond is breaking.

Frequency Calculations: These calculations confirm the nature of the stationary points (i.e., whether they are minima or transition states) and provide the zero-point vibrational energies for more accurate energy calculations.

Energy Profile: By calculating the energies of the reactant, transition state, and product, an energy profile for the reaction can be constructed. The energy difference between the reactant and the transition state gives the activation energy, which is a key determinant of the reaction rate.

A hypothetical DFT study on the intramolecular cyclization of 4-bromobutan-1-amine might yield the following data:

Table 1: Hypothetical DFT Calculation Results for the Cyclization of 4-Bromobutan-1-amine

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| 4-Bromobutan-1-amine | -2735.12345 | 0.0 |

| Transition State | -2735.09876 | 15.5 |

| Pyrrolidine + HBr | -2735.15432 | -19.4 |

These hypothetical results would suggest that the reaction is exothermic and has a moderate activation energy, indicating that it should proceed at a reasonable rate. DFT can also be used to study other potential reactions, such as intermolecular substitution or elimination reactions, providing a comprehensive picture of the chemical behavior of 4-Bromobutan-1-amine hydrobromide.

Computational Modeling of Molecular Interactions

Computational modeling, particularly through molecular dynamics (MD) simulations, can be used to study the non-covalent interactions of this compound with its environment, such as solvent molecules or biological macromolecules. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular forces. nih.govarxiv.orgyoutube.comyoutube.com

In an aqueous solution, this compound exists as the 4-bromobutylammonium cation and the bromide anion. An MD simulation could model the hydration of these ions, revealing the structure of the surrounding water molecules and the strength of the ion-water interactions. This is important for understanding the solubility and transport properties of the compound. nih.gov

A typical MD simulation would involve:

System Setup: A simulation box is created containing the ions and a large number of water molecules.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the atomic positions. The force field includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is simulated for a period of time (typically nanoseconds to microseconds), and the trajectories of all atoms are saved.

Analysis: The trajectories are analyzed to calculate various properties, such as radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from an ion.

Table 2: Hypothetical Radial Distribution Function Data for Hydrated 4-Bromobutylammonium

| Ion-Atom Pair | First Hydration Shell Peak (Å) | Coordination Number |

| N-O (water) | 2.8 | 4.2 |

| Br-H (water) | 2.4 | 5.8 |

This hypothetical data would indicate the average distance and number of water molecules in the first hydration shell of the ammonium (B1175870) group and the bromide ion, providing a detailed picture of how the compound interacts with water at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmsu.edu By developing a QSAR model, it is possible to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in drug discovery and development. nih.govmsu.edunih.gov

For this compound, QSAR studies could be employed to design derivatives with enhanced biological activity for a specific target. This would involve:

Data Set Collection: A series of derivatives of 4-Bromobutan-1-amine would need to be synthesized and tested for their biological activity (e.g., as enzyme inhibitors or receptor ligands).

Descriptor Calculation: For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, hydrophobicity, and electronic properties.

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical techniques to ensure its reliability.

For instance, a QSAR study on a series of substituted aminobutyl bromides could investigate how different substituents on the amino group affect their inhibitory activity against a particular enzyme.

Table 3: Hypothetical QSAR Data for 4-Aminobutyl Bromide Derivatives

| Derivative | LogP | Molecular Weight | pIC50 |

| 4-Bromobutan-1-amine | 1.5 | 152.04 | 4.2 |

| N-Methyl-4-bromobutan-1-amine | 1.8 | 166.07 | 4.8 |

| N-Ethyl-4-bromobutan-1-amine | 2.1 | 180.09 | 5.3 |

| N-Propyl-4-bromobutan-1-amine | 2.4 | 194.12 | 5.7 |

A QSAR model derived from such data might take the form of an equation like: pIC50 = 0.5 * LogP + 0.01 * Molecular Weight + 3.0

This hypothetical model would suggest that increasing the hydrophobicity (LogP) and molecular weight of the substituent on the amine leads to higher inhibitory activity. This information could then be used to design new, more potent derivatives.

Prediction of Reactivity and Selectivity

Computational chemistry can be used to predict the reactivity and selectivity of chemical reactions involving this compound. This is particularly important for understanding its behavior in complex chemical environments and for designing synthetic routes.

The reactivity of the carbon-bromine bond is a key feature of this molecule. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgdocbrown.info The rate of nucleophilic substitution reactions depends on several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide. msu.edulibretexts.org

Computational methods can be used to predict the likelihood of different reaction pathways. For example, in the presence of a strong, hindered base, an elimination reaction to form but-3-en-1-amine might compete with the substitution reaction. By calculating the activation energies for both the substitution and elimination pathways, it is possible to predict which reaction will be favored under a given set of conditions.

Furthermore, frontier molecular orbital (FMO) theory can provide qualitative predictions of reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (in this case, the C-Br bond) is crucial.

Table 4: Hypothetical Computational Data for Predicting Reactivity

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Selectivity at 298 K |

| Intramolecular Substitution (Cyclization) | 15.5 | Major Product |

| Intermolecular Substitution (with NH3) | 20.1 | Minor Product |

| Elimination (E2) | 25.3 | Trace Product |

This hypothetical data suggests that under neutral or slightly basic conditions, the intramolecular cyclization to form pyrrolidine would be the dominant reaction pathway due to its lower activation energy. Such predictions are invaluable for controlling the outcome of chemical reactions and for the rational design of synthetic strategies involving this compound.

Emerging Research Frontiers and Future Perspectives

Novel Derivatization Strategies

The primary amine and alkyl bromide functionalities of 4-Bromobutan-1-amine (B1267872) hydrobromide offer two reactive sites for a multitude of chemical transformations. A key area of research focuses on developing novel derivatization strategies to create diverse molecular architectures. One prominent application is in the synthesis of pyrrolidine (B122466) derivatives. The palladium-catalyzed carboamination of N-protected γ-aminoalkenes, derived from compounds like 4-bromobutylamine, with aryl bromides and triflates provides an efficient and stereoselective route to functionalized pyrrolidines. nih.govnih.gov These reactions are significant as they can generate a C-N bond, a C-C bond, and up to two stereocenters in a single step. nih.gov Researchers have successfully employed these methods to synthesize intermediates for natural products like (+)-preussin. nih.gov

Furthermore, new derivatization reagents are being designed to distinguish different types of amines. For instance, 1,3-oxazinoquinoline-4-one (Oq) based reagents have been developed for the derivatization of amines, allowing for their differentiation using high-resolution mass spectrometry. nih.gov This could be a valuable tool for analyzing complex mixtures containing various amine-containing compounds derived from 4-bromobutan-1-amine.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, researchers are exploring sustainable and green chemistry approaches for the synthesis and application of 4-Bromobutan-1-amine and its derivatives. Green chemistry principles focus on maximizing atom economy, using safer solvents, reducing waste, and employing energy-efficient methods. nih.gov

Several green synthetic methods are being investigated, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govencyclopedia.pub

Solvent-free reactions: Mechanochemical grinding and other solvent-free methods minimize the use of hazardous organic solvents. encyclopedia.pubmdpi.com

Use of greener solvents: Replacing traditional solvents with more environmentally benign alternatives like water or ionic liquids is a key focus. nih.govmdpi.com

Catalysis: The use of recyclable catalysts can improve atom economy and reduce waste. mdpi.com

For the synthesis of primary amines in general, atom-economical methods are being developed, such as using recoverable reagents like 3,4-diphenylmaleic anhydride (B1165640) with aqueous ammonia. rsc.org The "borrowing hydrogen" methodology, which utilizes in-situ generation of reactive intermediates, is another powerful, atom-efficient strategy for synthesizing saturated aza-heterocycles from primary amines and diols. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for chemical synthesis, offering advantages such as improved safety, better process control, and easier scalability. acs.org The integration of 4-Bromobutan-1-amine hydrobromide into flow chemistry setups is a promising area of research.

Continuous flow reactors can be used for various transformations involving amines, such as the selective synthesis of primary, secondary, or tertiary amines from nitriles. researchgate.net Flow chemistry has also been successfully applied to the synthesis of pharmaceutical intermediates, demonstrating its potential for industrial-scale production. acs.org For instance, the continuous flow synthesis of imidazopyridines and other heterocyclic compounds has been achieved with high efficiency. acs.org The development of immobilized catalysts and reagents further enhances the utility of flow chemistry by simplifying purification processes. acs.org

Potential in Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive candidate for the development of advanced functional materials. The primary amine can be used as a linking group or a site for further functionalization, while the bromoalkane can participate in polymerization or surface modification reactions.

While direct research on 4-bromobutan-1-amine in this area is still emerging, the broader field of using functionalized amines in materials science provides a strong indication of its potential. For example, amine-containing compounds are used in the synthesis of polymers, dendrimers, and self-assembled monolayers. The ability to precisely control the structure and functionality at the molecular level is crucial for creating materials with tailored optical, electronic, or biological properties.

Exploration of New Catalytic Transformations

The development of novel catalytic transformations is a cornerstone of modern organic chemistry. This compound can serve as a substrate in a variety of catalytic reactions, leading to the efficient synthesis of valuable molecules.

Palladium-catalyzed reactions, as mentioned earlier, have proven effective for the synthesis of pyrrolidines. nih.govnih.gov Researchers are continuously exploring new catalyst systems and reaction conditions to expand the scope and improve the efficiency of these transformations. For example, the use of weaker bases like cesium carbonate allows for a broader range of functional groups to be tolerated in the carboamination reaction. nih.govnih.gov

Furthermore, the "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, represents another exciting frontier. researchgate.net This approach allows for the direct amination of alcohols, a highly atom-economical process. researchgate.net The exploration of new catalysts for this and other transformations involving 4-bromobutan-1-amine will undoubtedly lead to more efficient and sustainable synthetic routes to a wide range of important compounds.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Bromobutan-1-amine hydrobromide, and how do they influence laboratory handling?

- Answer : The compound has a molecular formula of C₄H₁₁Br₂N , a molecular weight of 232.94 g/mol , and a CAS number of 24566-81-2 . It is typically supplied at ≥95% purity, requiring storage at 2–8°C in light-protected containers to prevent degradation, as hydrobromide salts are often hygroscopic and sensitive to environmental conditions . Handling should follow standard protocols for brominated amines, including the use of inert atmospheres for moisture-sensitive reactions.

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?

- Answer : A common synthesis involves reacting 4-bromobutan-1-amine with hydrobromic acid (HBr) under controlled conditions. For example, in a reported protocol, This compound was synthesized by refluxing with triphenylphosphine (TPP) in acetonitrile at 80°C for 18 hours , followed by purification via high-performance liquid chromatography (HPLC) to achieve ≈95% purity and a yield of 42.3% . Optimization strategies include adjusting reflux duration, solvent polarity (e.g., acetonitrile vs. dichloromethane), and stoichiometric ratios of HBr to minimize by-products.

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Answer : Key methods include:

- HPLC : To assess purity (>95% as per typical protocols) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the absence of unreacted starting materials (e.g., residual TPP or solvents like acetonitrile).

- Mass Spectrometry (MS) : For molecular weight confirmation (M.Wt = 232.94).

- Elemental Analysis : To validate bromine and nitrogen content.

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during nucleophilic substitution reactions?

- Answer : The compound is often synthesized via SN2 mechanisms , where the primary amine group in 4-bromobutan-1-amine acts as a nucleophile, reacting with HBr to form the hydrobromide salt. Side reactions, such as over-alkylation or β-hydride elimination, can occur if reaction conditions (e.g., temperature or acid concentration) are not tightly controlled. Computational modeling of transition states or kinetic studies can help identify optimal pathways to suppress by-products .

Q. How can researchers resolve discrepancies in reported purity levels (e.g., 95% vs. 97%) when reproducing synthetic protocols?

- Answer : Discrepancies may arise from differences in purification methods (e.g., HPLC vs. recrystallization) or analytical validation. To ensure reproducibility:

- Cross-validate purity using multiple techniques (e.g., HPLC coupled with NMR).

- Request Certificates of Analysis (COA) from suppliers to confirm batch-specific purity .

- Optimize recrystallization solvents (e.g., methanol/water mixtures) to improve crystal lattice formation and purity .

Q. What role does this compound play in synthesizing quaternary ammonium/phosphonium salts for drug delivery systems?

- Answer : The compound is a precursor for synthesizing triphenylphosphonium (TPP)-conjugated salts , such as [Ph₃PC₄H₈NH₂]⁺Br⁻, which are used in mitochondrial-targeted drug delivery systems. The bromine moiety facilitates nucleophilic substitution with TPP, forming stable cationic salts that enhance cellular uptake. These salts have been applied in liposomal formulations for cancer therapies, where they improve hypoxia amelioration and PD-L1 inhibition .

Methodological Considerations

- Handling Hydroscopicity : Store the compound in desiccated environments and use anhydrous solvents for reactions to prevent hydrolysis.

- Reaction Scale-Up : Pilot studies should test scalability of reflux conditions (e.g., 18-hour reaction time) and HPLC purification efficiency at larger volumes .

- Troubleshooting Purity : If purity falls below 95%, consider gradient elution in HPLC or alternative ion-exchange chromatography for separation of ionic by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.